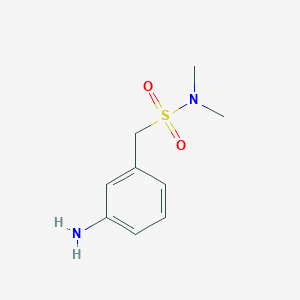

3-アミノ-N,N-ジメチルベンゼンメタンスルホンアミド

概要

説明

1-(3-Aminophenyl)-N,N-dimethylmethanesulfonamide (also known as 1-APDMMS) is a synthetic compound that is widely used in scientific research due to its unique properties. This compound has been studied extensively in the past few decades and has been found to have a wide range of applications. It is used in a variety of fields, such as drug discovery, biochemistry, and medicinal chemistry. The purpose of

科学的研究の応用

C8H12N2O2S C_8H_{12}N_2O_2S C8H12N2O2S

および分子量200.26 g/mol , は、さまざまな研究分野で幅広い用途を持っています。クロマトグラフィー

3-アミノ-N,N-ジメチルベンゼンメタンスルホンアミド: は、混合物を分離するための実験室技術であるクロマトグラフィーで使用されます。 この化合物は、特にその独特の化学的性質により、複雑な混合物の分離に役立つ、クロマトグラフィー法の開発における標準または試薬として役立ちます .

質量分析

質量分析では、この化合物は校正標準として使用される場合があります。 その独特の質量電荷比は、分光計の正確な質量校正に役立ち、これはサンプル中の未知の化合物の同定と定量に不可欠です .

作用機序

Target of Action

3-amino-N,N-dimethylBenzenemethanesulfonamide, also known as 1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamide drugs.

Mode of Action

The compound interacts with its targets, inhibiting their activities. For instance, by inhibiting carbonic anhydrase, it interferes with the conversion of carbon dioxide and water into bicarbonate and protons, a process crucial for various physiological functions . Similarly, by inhibiting tetrahydropteroate synthetase, it disrupts the synthesis of tetrahydrofolic acid, a cofactor necessary for the synthesis of nucleic acids .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can affect processes such as fluid secretion, respiration, and pH regulation . On the other hand, the inhibition of tetrahydropteroate synthetase disrupts the folate pathway, affecting DNA synthesis and cell division .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption and distribution profiles, undergo hepatic metabolism, and be excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to the disruption of the aforementioned physiological processes and biochemical pathways. This can lead to a range of effects, depending on the specific process or pathway affected .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-amino-N,N-dimethylBenzenemethanesulfonamide. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

特性

IUPAC Name |

1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJLMXZLADRQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

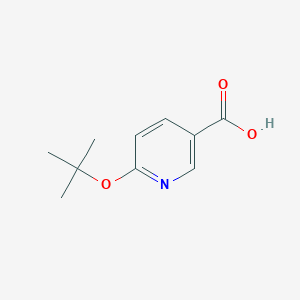

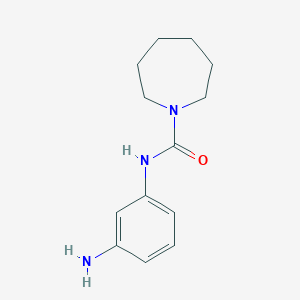

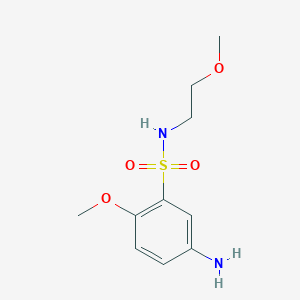

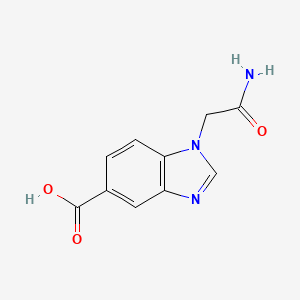

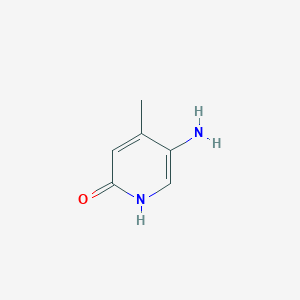

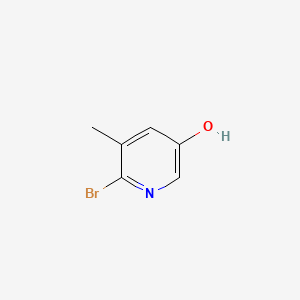

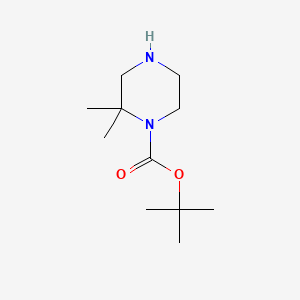

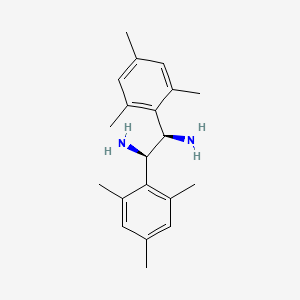

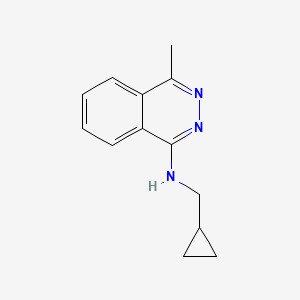

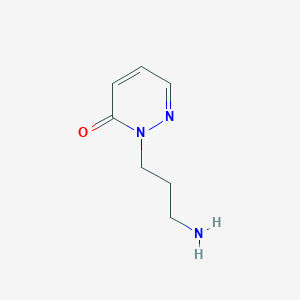

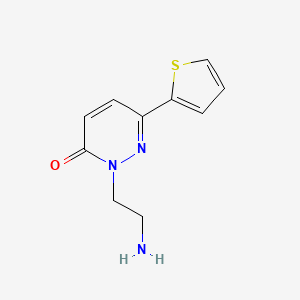

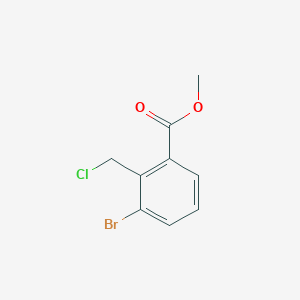

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)